molecular formula C7H7N3O2S B039285 Imidazo[1,5-a]pyridine-3-sulfonamide CAS No. 112582-18-0

Imidazo[1,5-a]pyridine-3-sulfonamide

Cat. No. B039285
Key on ui cas rn: 112582-18-0
M. Wt: 197.22 g/mol
InChI Key: FXTRUUGTPQVGKN-UHFFFAOYSA-N
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Patent
US05017212

Procedure details

N-(t-Butyl)imidazo[1,5-a]pyridine-3-sulfonamide (1.0 g) is dissolved in 20 ml of trifluoroacetic acid and stirred for 14 days at room temperature. The mixture is concentrated under reduced pressure, and ether is added to the residue to precipitate crystals. The crystals are collected by filtration and dried to give 0.60 g of the title compound. mp. 179°-180° C.
Name
N-(t-Butyl)imidazo[1,5-a]pyridine-3-sulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:5][S:6]([C:9]1[N:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]2=[CH:11][N:10]=1)(=[O:8])=[O:7])(C)(C)C>FC(F)(F)C(O)=O>[CH:11]1[N:10]=[C:9]([S:6]([NH2:5])(=[O:8])=[O:7])[N:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=12

Inputs

Step One
Name
N-(t-Butyl)imidazo[1,5-a]pyridine-3-sulfonamide
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1=NC=C2N1C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 14 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure, and ether
ADDITION
Type
ADDITION
Details
is added to the residue
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
14 d
Name
Type
product
Smiles
C=1N=C(N2C1C=CC=C2)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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